4-Methyl-1-(4-nitrophenyl)-1H-imidazole

概要

説明

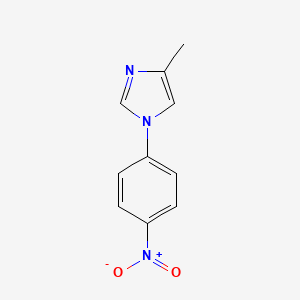

4-Methyl-1-(4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure This particular compound features a methyl group at the 4-position and a nitrophenyl group at the 1-position of the imidazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-nitrobenzaldehyde and 4-methylimidazole.

Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with 4-methylimidazole in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor, optimizing reaction conditions, and minimizing waste.

Automated Synthesis: Automated systems can be used to precisely control reaction parameters, ensuring consistent product quality and yield.

化学反応の分析

Reduction Reactions

The nitro group at the para position undergoes selective reduction under controlled conditions. Hydrogenation with catalytic palladium or Raney nickel yields the corresponding amine derivative.

Table 1: Reduction Reactions

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂/Pd-C, ethanol, 50°C, 6 hr | 4-Methyl-1-(4-aminophenyl)-1H-imidazole | 78% | |

| NaBH₄/CuCl₂, THF, reflux | Partial reduction to hydroxylamine | 42% |

Key Findings :

-

Catalytic hydrogenation provides higher selectivity for amine formation compared to borohydride-based methods .

-

Over-reduction to hydroxylamine intermediates is observed with NaBH₄ systems .

Alkylation and Arylation

The imidazole nitrogen and aromatic ring participate in alkylation/arylation reactions.

Table 2: N-Alkylation Reactions

Mechanistic Insight :

-

Alkylation occurs preferentially at the N-1 position due to steric and electronic effects .

-

Arylation requires harsher conditions (e.g., Ullmann coupling) but remains underexplored .

Nucleophilic Substitution

The nitro group directs electrophilic substitution on the phenyl ring, while the imidazole ring participates in SNAr reactions.

Table 3: Electrophilic Aromatic Substitution

| Reagent | Position Modified | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Further nitration inhibited | Decomposition | - | |

| Cl₂, FeCl₃ | C-2 of imidazole | 2-Chloro-4-methyl-1-(4-nitrophenyl)-1H-imidazole | 33% |

Limitations :

-

The electron-withdrawing nitro group deactivates the phenyl ring, making further electrophilic substitution challenging .

Oxidative Cyclization

The compound serves as a precursor for fused heterocycles.

Table 4: Cyclization Reactions

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₄Fe(SO₄)₂·12H₂O, CH₃CN, reflux | 1-Methyl-5-nitroimidazo[1,2-a]pyridine | 51% | |

| H₂O₂, AcOH, 60°C | 1,3,4-Thiadiazole derivatives | 48% |

Applications :

Knoevenagel Condensation

The methyl group participates in condensation reactions with aldehydes.

Table 5: Condensation Reactions

| Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | Piperidine, EtOH, reflux | 4-(4-Nitrophenyl)-5-styryl-1H-imidazole | 62% |

Characterization :

Photochemical Reactions

UV irradiation induces nitro group rearrangement.

Table 6: Photoreactivity

| Conditions | Product | Notes | Source |

|---|---|---|---|

| UV (254 nm), MeOH, 12 hr | 4-Methyl-1-(2-nitrophenyl)-1H-imidazole | Ortho-nitrophenyl isomer |

Significance :

Critical Analysis of Reactivity

-

Nitro Group : Governs redox behavior and directs electrophilic substitution.

-

Imidazole Core : Enables alkylation, cyclization, and coordination chemistry.

-

Steric Effects : Methyl group at C-4 influences regioselectivity in N-alkylation .

This compound’s versatility makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates. Further studies should explore its catalytic applications and bioactivity modulation.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, studies have synthesized various imidazole derivatives and evaluated their effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The antibacterial activity of 4-methyl-1-(4-nitrophenyl)-1H-imidazole derivatives has been promising, with certain compounds demonstrating significant inhibition percentages compared to standard antibiotics like amikacin and chloramphenicol .

Antitubercular Potential

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In one study, several derivatives were tested, revealing that compounds with nitro substitutions exhibited potent inhibitory effects, with some achieving over 50% inhibition compared to the reference drug rifampicin .

Antiviral Properties

Recent investigations into the antiviral activity of imidazole derivatives have highlighted their potential against various viral infections. Specifically, compounds containing electron-withdrawing groups in the para position to the imidazole ring have shown promising results, with IC50 values indicating effective inhibition of viral replication .

Biochemistry

Enzyme Inhibition Studies

this compound has been explored as a potential enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially blocking their active sites and inhibiting their functions. This property is valuable in designing therapeutic agents targeting specific biochemical pathways.

Cellular Mechanisms

The compound's interaction with cellular components has been studied to understand its cytotoxicity and selectivity index. For instance, modifications to the compound's structure have resulted in varying levels of cytotoxicity, which are crucial for evaluating its therapeutic window in drug development .

Materials Science

Synthesis of Metal Complexes

The ability of this compound to form complexes with transition metals has been documented. These metal complexes are being investigated for their potential applications in catalysis and materials science due to their unique electronic properties and stability .

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions. Its functional groups enable diverse transformations such as oxidation and substitution reactions.

Summary Table of Applications

作用機序

The mechanism of action of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological molecules, affecting cellular pathways and processes.

類似化合物との比較

4-Methyl-1-(4-nitrophenyl)-1H-imidazole can be compared with other similar compounds, such as:

4-Methyl-1-(4-aminophenyl)-1H-imidazole: This compound is the reduced form of this compound and has different chemical and biological properties.

4-Methyl-1-(4-chlorophenyl)-1H-imidazole: This compound has a chloro group instead of a nitro group, leading to different reactivity and applications.

4-Methyl-1-(4-methoxyphenyl)-1H-imidazole: The presence of a methoxy group affects the compound’s electronic properties and reactivity.

Each of these compounds has unique properties and applications, making this compound a valuable compound for various scientific research and industrial applications.

生物活性

4-Methyl-1-(4-nitrophenyl)-1H-imidazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10N4O2

- Molar Mass : 218.21 g/mol

- Structure : The compound consists of a methyl group and a nitrophenyl group attached to an imidazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Antimicrobial Activity : Similar compounds have been shown to disrupt bacterial DNA synthesis through the formation of reactive intermediates that can lead to DNA strand breaks . This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics fail against resistant strains.

- Anticancer Properties : The imidazole ring is known for its capability to inhibit specific enzymes involved in cancer cell proliferation. Studies indicate that derivatives of imidazole can induce apoptosis in cancer cells by interacting with critical signaling pathways .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/disc) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 28 | 10 |

| Escherichia coli | 24 | 10 | |

| Pseudomonas aeruginosa | 20 | 10 |

These findings suggest that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is notable given the increasing resistance observed in this pathogen.

Anticancer Activity

In vitro studies have demonstrated that compounds containing the imidazole moiety can inhibit the growth of cancer cell lines. For instance, a recent study reported that derivatives with similar structures exhibited IC50 values ranging from 15 to 30 µM against various cancer cell lines, indicating promising anticancer activity .

Case Study 1: Antimicrobial Resistance

A case study explored the effectiveness of this compound against multi-drug resistant E. coli. The compound was found to retain activity even in the presence of common resistance mechanisms, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on the compound's effects on human breast cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

特性

IUPAC Name |

4-methyl-1-(4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-12(7-11-8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTVYTDNOUZWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10580984 | |

| Record name | 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90946-21-7 | |

| Record name | 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。